(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

Description

Introduction and Chemical Identity

Historical Context and Discovery

The compound (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate emerged in the pharmaceutical research landscape through its identification as a critical intermediate in the synthesis of apixaban, a prominent anticoagulant medication. The discovery of this compound can be traced to medicinal chemistry efforts focused on developing factor Xa inhibitors for thrombotic disorders. Research conducted in the early 2000s by pharmaceutical companies, particularly Bristol-Myers Squibb, led to the recognition of this hydrazone ester as an essential building block in the synthesis of pyrazolopyridine-based anticoagulants.

The compound gained prominence when researchers identified efficient synthetic routes for preparing apixaban intermediates, with this particular hydrazone serving as a key precursor in multi-step synthetic sequences. Patent literature from 2014 documents improved processes for preparing apixaban through intermediates including this compound, highlighting its industrial significance. The development of synthetic methodologies for this compound paralleled broader advances in hydrazone chemistry, where stereochemical control became increasingly important for pharmaceutical applications.

Historical development of synthetic approaches to this compound reflects the evolution of organic synthesis techniques, particularly in the area of stereoselective hydrazone formation. Early synthetic methods relied on traditional condensation reactions, but more recent approaches have employed advanced catalytic systems to achieve improved stereoselectivity and yield. The compound's emergence in pharmaceutical synthesis represents a convergence of medicinal chemistry needs and synthetic methodology development, establishing it as a significant target in contemporary organic synthesis.

Nomenclature and Structural Classification

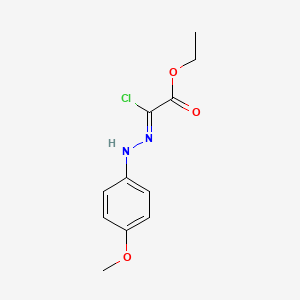

The compound is systematically named ethyl (2Z)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate according to International Union of Pure and Applied Chemistry nomenclature standards. Alternative nomenclature variations include ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate and ethyl (2Z)-chloro[(4-methoxyphenyl)hydrazono]ethanoate, reflecting different systematic naming conventions. The designation (Z) indicates the specific stereochemical configuration of the hydrazone double bond, distinguishing it from the corresponding (E) isomer.

Structurally, this compound belongs to the class of alpha-hydrazone esters, characterized by the presence of a hydrazone functional group adjacent to an ester carbonyl. The molecule contains multiple functional groups including a chloro substituent, a methoxy-substituted aromatic ring, and a hydrazinylidene linkage. The compound can be classified as an aromatic hydrazone derivative, specifically a para-methoxyphenyl hydrazone of chloroacetic acid ethyl ester.

Chemical classification systems categorize this compound under several headings including halogenated esters, aromatic hydrazones, and pharmaceutical intermediates. The presence of the chlorine atom classifies it as an organochlorine compound, while the ester functionality places it within the broader category of carboxylic acid derivatives. The aromatic methoxyphenyl substituent contributes to its classification as an aromatic ether derivative, creating a multifunctional molecular framework that bridges several chemical categories.

Significance in Chemical Research

The compound has achieved significant importance in chemical research primarily through its role as a versatile building block for synthesizing complex heterocyclic structures. Research has demonstrated its utility in constructing pyrazolopyridine scaffolds, which are prevalent in pharmaceutical chemistry due to their biological activity profiles. The compound serves as a critical intermediate in the synthesis of apixaban, a commercially successful anticoagulant that has revolutionized treatment approaches for thrombotic disorders.

Recent advances in synthetic methodology have highlighted the compound's importance in developing stereoselective synthetic routes. Studies have shown that controlling the stereochemistry of hydrazone formation is crucial for accessing specific isomers that serve as pharmaceutical intermediates. The compound's (Z) configuration represents a kinetically controlled product that can be selectively formed under appropriate reaction conditions, making it valuable for stereocontrolled synthesis applications.

Research significance extends beyond pharmaceutical applications to fundamental studies in hydrazone chemistry and stereochemical control. The compound has been featured in investigations of visible-light-induced catalytic processes and heterogeneous catalysis for stereoselective hydrazone synthesis. These studies have contributed to broader understanding of reaction mechanisms and catalyst design for achieving high stereoselectivity in hydrazone formation reactions.

The compound's role in advancing synthetic methodology is particularly notable in the context of developing environmentally sustainable synthesis approaches. Recent research has focused on catalytic systems that enable efficient formation of hydrazone esters under mild conditions, with this compound serving as a model substrate for evaluating new synthetic methodologies. Such research contributes to the broader goals of green chemistry and sustainable pharmaceutical manufacturing.

Physical and Chemical Identifiers

CAS Registry Numbers and Alternative Identifiers

The compound is registered under multiple Chemical Abstracts Service numbers, reflecting different stereochemical designations and nomenclature conventions. The primary registry number 27143-07-3 corresponds to the general structure without specific stereochemical designation. An additional registry number 473927-63-8 specifically identifies the (Z) stereoisomer. The European Community number 608-053-7 provides regulatory identification within European chemical databases.

Alternative identifiers include the Unique Ingredient Identifier 43L26MP83M assigned by regulatory agencies. The compound appears in chemical databases under various molecular descriptor codes including the InChI key ATNPZEGMKLGIFA-UHFFFAOYSA-N. Additional catalog numbers from chemical suppliers include MFCD02852962 for the MDL number and various proprietary identifiers used by commercial chemical vendors.

Database entries utilize multiple synonym designations reflecting different nomenclature preferences and historical naming conventions. Common synonyms include acetic acid, chloro[(4-methoxyphenyl)hydrazono]-, ethyl ester and chloro[(4-methoxyphenyl)hydrazono]acetic acid ethyl ester. These alternative names facilitate literature searches and cross-referencing across different chemical information systems.

Molecular Formula and Mass

The molecular formula C₁₁H₁₃ClN₂O₃ represents the elemental composition of this hydrazone ester compound. The molecular mass is precisely calculated as 256.69 grams per mole based on standard atomic weights. Elemental analysis reveals the compound contains 51.46% carbon, 5.10% hydrogen, 13.82% chlorine, 10.92% nitrogen, and 18.70% oxygen by mass percentage.

The molecular formula indicates the presence of eleven carbon atoms forming the aromatic ring system and aliphatic ester chain, thirteen hydrogen atoms distributed across aromatic and aliphatic positions, one chlorine atom as a substituent on the alpha carbon, two nitrogen atoms comprising the hydrazone linkage, and three oxygen atoms in the methoxy and ester functional groups. This composition reflects the compound's multifunctional nature and provides insight into its chemical reactivity patterns.

Isotopic mass calculations for the compound consider the natural abundance of isotopes, with the monoisotopic mass calculated as 256.0615 grams per mole. Mass spectrometric analysis typically shows molecular ion peaks corresponding to these molecular weight values, providing confirmation of molecular identity and purity assessment in analytical applications.

Table 1: Molecular Composition Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃ClN₂O₃ |

| Molecular Weight | 256.69 g/mol |

| Monoisotopic Mass | 256.0615 g/mol |

| Carbon Content | 51.46% |

| Hydrogen Content | 5.10% |

| Chlorine Content | 13.82% |

| Nitrogen Content | 10.92% |

| Oxygen Content | 18.70% |

Structural Features and Stereochemistry

The compound exhibits a distinctive hydrazone structure characterized by a carbon-nitrogen double bond with (Z) stereochemistry. The stereochemical designation indicates that the chloro substituent and the 4-methoxyphenyl group are positioned on the same side of the hydrazone double bond, creating a cis arrangement. This specific configuration is thermodynamically less stable than the corresponding (E) isomer but can be kinetically favored under appropriate synthetic conditions.

Structural analysis reveals a planar hydrazone moiety with the aromatic 4-methoxyphenyl ring capable of conjugation with the hydrazone nitrogen atoms. The ethyl ester group provides conformational flexibility while the chloro substituent introduces electronic effects that influence the compound's reactivity profile. The methoxy group on the aromatic ring serves as an electron-donating substituent that modulates the electronic properties of the hydrazone system.

X-ray crystallographic studies would provide detailed structural parameters, though specific crystallographic data for this compound was not available in the current literature survey. Computational studies using density functional theory have been employed to understand the relative stability of (Z) and (E) isomers, indicating that the (Z) configuration represents a kinetically controlled product. The structural framework enables diverse chemical transformations including cyclization reactions that form heterocyclic ring systems.

Table 2: Key Structural Identifiers

| Identifier Type | Value |

|---|---|

| IUPAC Name | ethyl (2Z)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate |

| InChI | InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-4-6-9(16-2)7-5-8/h4-7,13H,3H2,1-2H3 |

| InChI Key | ATNPZEGMKLGIFA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)/C(=N/NC1=CC=C(C=C1)OC)/Cl |

| Stereochemistry | (Z) configuration at hydrazone double bond |

| Functional Groups | Hydrazone, ester, aromatic ether, organochloride |

The stereochemical properties of this compound are crucial for its applications in pharmaceutical synthesis, where specific configurations are required for biological activity. Research has demonstrated that (Z) hydrazone esters can serve as precursors to important heterocyclic structures through stereocontrolled cyclization reactions. The ability to selectively prepare and maintain the (Z) configuration represents a significant synthetic challenge that has driven developments in catalytic methodology and reaction design.

Properties

CAS No. |

27143-07-3 |

|---|---|

Molecular Formula |

C11H13ClN2O3 |

Molecular Weight |

256.68 g/mol |

IUPAC Name |

ethyl (2E)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate |

InChI |

InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-4-6-9(16-2)7-5-8/h4-7,13H,3H2,1-2H3/b14-10+ |

InChI Key |

ATNPZEGMKLGIFA-GXDHUFHOSA-N |

SMILES |

CCOC(=O)C(=NNC1=CC=C(C=C1)OC)Cl |

Isomeric SMILES |

CCOC(=O)/C(=N\NC1=CC=C(C=C1)OC)/Cl |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=C(C=C1)OC)Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate typically involves the reaction of ethyl chloroacetate with 4-methoxyphenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. The process involves the following steps:

Preparation of 4-methoxyphenylhydrazine: This is achieved by the reduction of 4-methoxynitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.

Reaction with Ethyl Chloroacetate: The prepared 4-methoxyphenylhydrazine is then reacted with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an organic solvent like ethanol at a temperature of around 60-70°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The hydrazono group can be reduced to form the corresponding hydrazine derivative.

Oxidation Reactions: The methoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines (e.g., aniline) and thiols (e.g., thiophenol). The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed:

Substitution Reactions: Formation of substituted derivatives such as ethyl 2-amino-2-(2-(4-methoxyphenyl)hydrazono)acetate.

Reduction Reactions: Formation of ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazine)acetate.

Oxidation Reactions: Formation of ethyl 2-chloro-2-(2-(4-methoxybenzaldehyde)hydrazono)acetate.

Scientific Research Applications

(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and proteins, leading to inhibition or modulation of their activity.

Pathways Involved: The hydrazono group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. The methoxy group can undergo metabolic transformations, resulting in the formation of active metabolites.

Comparison with Similar Compounds

(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate can be compared with other similar compounds, such as:

Ethyl 2-chloro-2-(2-(4-methylphenyl)hydrazono)acetate: Similar structure but with a methyl group instead of a methoxy group.

Ethyl 2-chloro-2-(2-(4-hydroxyphenyl)hydrazono)acetate: Similar structure but with a hydroxy group instead of a methoxy group.

Ethyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness: The presence of the methoxy group in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. The methoxy group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various chemical reactions and research applications.

Biological Activity

(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, also known by its CAS number 473927-63-8, is a compound with a unique molecular structure that includes a chloro group, a methoxyphenyl group, and a hydrazono moiety. This compound has garnered attention in various fields of research, particularly for its potential biological activities.

- Molecular Formula : C₁₁H₁₃ClN₂O₃

- Molecular Weight : 256.69 g/mol

- Physical State : Solid

- Safety Classification : Classified as dangerous with specific precautionary statements regarding handling and exposure .

Synthesis

The synthesis of this compound typically involves the reaction of ethyl chloroacetate with 4-methoxyphenylhydrazine under controlled conditions. The process includes:

- Preparation of 4-Methoxyphenylhydrazine : This is synthesized by reducing 4-methoxynitrobenzene using iron powder in hydrochloric acid.

- Reaction with Ethyl Chloroacetate : The hydrazine derivative is reacted with ethyl chloroacetate in the presence of sodium ethoxide at temperatures around 60-70°C.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For example:

- Cell Line Studies : The compound has shown promising results against various cancer cell lines, including colon carcinoma (HCT-15). It demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The hydrazono group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This mechanism is critical in cancer therapy where enzyme modulation can alter tumor growth dynamics .

- Protein-Ligand Interactions : The methoxy group may undergo metabolic transformations, resulting in active metabolites that further engage with biological pathways involved in cell proliferation and apoptosis .

Toxicological Profile

While the compound shows potential therapeutic benefits, its toxicity profile must be considered:

- Acute Toxicity : Limited data suggests that long-term exposure does not produce chronic adverse effects; however, it can cause eye irritation and should be handled with care to minimize exposure .

- Ecotoxicity : There is insufficient data on the ecological impact of this compound, emphasizing the need for further studies to assess its environmental safety .

Research Applications

This compound has diverse applications in scientific research:

- Pharmaceutical Development : It serves as an intermediate in synthesizing various pharmaceutical compounds, including anticoagulants like apixaban.

- Biological Assays : Utilized as a reagent in enzyme inhibition studies and other biological assays to explore protein interactions and cellular responses .

Summary of Findings

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₃ClN₂O₃ |

| Anticancer Activity | Effective against HCT-15 cell line |

| Mechanism of Action | Enzyme inhibition via covalent bonding |

| Toxicity | Eye irritant; minimal chronic effects |

| Research Applications | Pharmaceutical synthesis; biological assays |

Q & A

Q. Table 1: Key Reaction Conditions

| Parameter | Details |

|---|---|

| Solvent | Toluene |

| Base | Triethylamine |

| Temperature | 85–90°C |

| Reaction Time | 6 hours |

| Yield | ~70% (2.24 g from 2.0 g starting material) |

Basic: What are the key structural features of this compound?

Answer:

The compound exhibits a planar Caryl–NH–N=C linkage with a Z-configuration at the hydrazono group, confirmed by X-ray crystallography. This configuration facilitates intramolecular hydrogen bonding between the hydrazine NH and the ester carbonyl oxygen, stabilizing the structure. The torsion angle for the C–N–N=C moiety is ~5.5°, and the bond length for the N=N double bond is 1.28 Å .

Q. Table 2: Structural Parameters

| Feature | Value/Description |

|---|---|

| Configuration | Z-configuration |

| C–N–N=C Torsion | ~5.5° |

| N=N Bond Length | 1.28 Å |

| Key Interactions | NH→O=C hydrogen bond |

Advanced: How does the Z-configuration influence supramolecular assembly in crystalline states?

Answer:

The Z-configuration enables a helical chain structure via NH→O=C hydrogen bonding along the crystallographic b-axis. This arrangement stabilizes the crystal lattice and impacts physicochemical properties like solubility and melting point (94°C). The planar hydrazono group also promotes π-π stacking between aromatic rings, further enhancing crystallinity .

Advanced: What methodologies optimize heteroannulation reactions involving this compound?

Answer:

Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction rates but may reduce selectivity. Non-polar solvents like toluene favor controlled reactivity .

- Catalysis : Triethylamine acts as both a base and a proton scavenger, critical for deprotonating intermediates .

- Temperature Control : Reactions at 85–90°C balance kinetic activation with thermal stability of the hydrazono group .

Q. Table 3: Optimization Parameters

| Parameter | Impact on Reaction |

|---|---|

| Solvent Polarity | Higher polarity → faster kinetics |

| Base Concentration | Excess base → higher yield |

| Temperature | >90°C → decomposition risk |

Advanced: How should researchers address contradictions in synthetic yields reported across studies?

Answer:

Yield discrepancies often arise from:

- Impurity Profiles : Residual solvents (e.g., toluene) or unreacted starting materials affect purity. HPLC or NMR analysis is recommended for quality control .

- Reaction Stoichiometry : Deviations in molar ratios of the hydrazono compound and dihydropyridinone alter yields. A 1:1.4 molar ratio is optimal .

- Workup Procedures : Acidic quenching (1N HCl) and recrystallization from ethanol improve purity but may reduce isolated yields .

Advanced: What are the reactivity patterns of this compound in heterocyclic synthesis?

Answer:

The compound undergoes:

- Cyclocondensation : With thiosemicarbazides to form thiazole derivatives (e.g., anti-MRSA agents), mediated by acidic conditions .

- Nucleophilic Substitution : The chloro group reacts with amines (e.g., aqueous ammonia) to yield 2-amino-2-arylhydrazonoacetates, useful in functionalized heterocycles .

Q. Table 4: Reactivity Pathways

| Reaction Type | Product | Conditions |

|---|---|---|

| Cyclocondensation | Thiazole derivatives | Acidic medium, reflux |

| Nucleophilic Substitution | Amino-hydrazonoacetates | NH3, dioxane, RT |

Basic: How is this compound characterized spectroscopically?

Answer:

Key spectroscopic markers include:

- IR : ν ~1685 cm⁻¹ (ester C=O), ~3300 cm⁻¹ (NH stretch) .

- ¹H NMR : δ 1.31 ppm (ethyl CH3), 4.27 ppm (ethyl CH2), 7.45–8.54 ppm (aryl protons) .

- ¹³C NMR : δ 165.2 ppm (ester C=O), 155.1 ppm (N=N adjacent carbon) .

Advanced: What computational tools predict the stability of intermediates derived from this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents on the hydrazono group. SHELX programs refine crystallographic data to validate hydrogen bonding and torsional strain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.